molecular formula C13H17N5O2S B2589887 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 874467-81-9

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No.: B2589887
CAS No.: 874467-81-9
M. Wt: 307.37
InChI Key: RHFMGKRJMOGFFD-UHFFFAOYSA-N
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Description

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide is a synthetic organic compound that features a tetrazole ring, a methoxyphenyl group, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with isopropylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may affect signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide: can be compared with other tetrazole derivatives and sulfanyl compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrazole ring and sulfanyl linkage make it a versatile compound for various applications in medicinal and material sciences.

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c1-9(2)14-12(19)8-21-13-15-16-17-18(13)10-6-4-5-7-11(10)20-3/h4-7,9H,8H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMGKRJMOGFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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